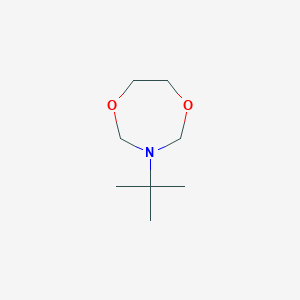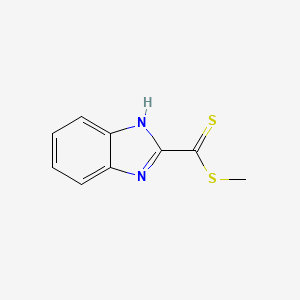![molecular formula C18H22Br2N2O4 B14432579 Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide CAS No. 75539-74-1](/img/structure/B14432579.png)
Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide is a complex organic compound with a unique structure that includes two pyridinium rings and an ethoxy-oxoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide typically involves the reaction of pyridine derivatives with ethyl bromoacetate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize waste. The use of advanced purification techniques ensures that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The ethoxy-oxoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Comparación Con Compuestos Similares
Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide can be compared with other similar compounds, such as:
- 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide
- Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Propiedades
| 75539-74-1 | |
Fórmula molecular |
C18H22Br2N2O4 |
Peso molecular |
490.2 g/mol |
Nombre IUPAC |
ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide |
InChI |
InChI=1S/C18H22N2O4.2BrH/c1-3-23-17(21)13-19-9-5-15(6-10-19)16-7-11-20(12-8-16)14-18(22)24-4-2;;/h5-12H,3-4,13-14H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
JVCVWQYGXOSMDW-UHFFFAOYSA-L |
SMILES canónico |
CCOC(=O)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)OCC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



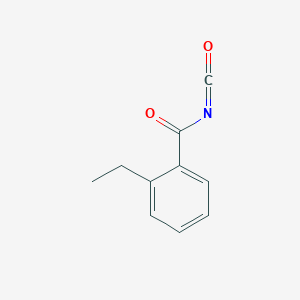
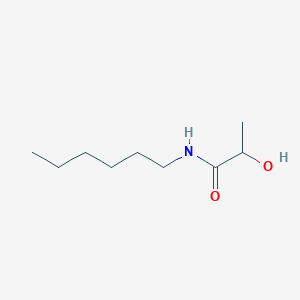

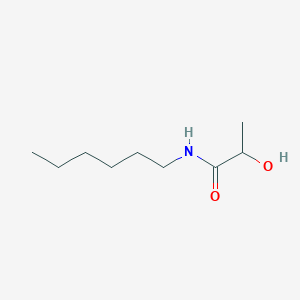

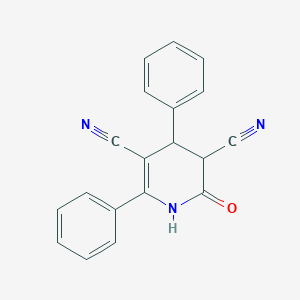
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/no-structure.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14432555.png)
